Cas no 439097-45-7 ((4-PHENYLPIPERAZINO)[4-(1H-PYRROL-1-YL)PHENYL]METHANONE)

(4-PHENYLPIPERAZINO)[4-(1H-PYRROL-1-YL)PHENYL]METHANONE is a specialized organic compound featuring a phenylpiperazine moiety linked to a pyrrole-substituted phenyl ketone. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and agrochemical research. The phenylpiperazine group enhances binding affinity to certain receptors, while the pyrrole-phenyl ketone moiety contributes to its stability and reactivity. The compound's modular design allows for further functionalization, enabling tailored applications in drug discovery and material science. Its well-defined synthetic pathway ensures high purity and reproducibility, critical for research and development. This molecule is particularly suited for studies targeting neurological or metabolic pathways due to its potential bioactivity.
(4-PHENYLPIPERAZINO)[4-(1H-PYRROL-1-YL)PHENYL]METHANONE structure
439097-45-7 structure
Product Name:(4-PHENYLPIPERAZINO)[4-(1H-PYRROL-1-YL)PHENYL]METHANONE
CAS No:439097-45-7
MF:C21H21N3O
MW:331.410944700241
CID:5232074
Update Time:2025-05-19

(4-PHENYLPIPERAZINO)[4-(1H-PYRROL-1-YL)PHENYL]METHANONE Chemical and Physical Properties

Names and Identifiers

    • (4-PHENYLPIPERAZINO)[4-(1H-PYRROL-1-YL)PHENYL]METHANONE
    • 1-phenyl-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine
    • (4-phenylpiperazin-1-yl)-(4-pyrrol-1-ylphenyl)methanone
    • Oprea1_734805
    • STK657597
    • (4-(1H-pyrrol-1-yl)phenyl)(4-phenylpiperazin-1-yl)methanone
    • (4-phenylpiperazin-1-yl)[4-(1H-pyrrol-1-yl)phenyl]methanone
    • Inchi: 1S/C21H21N3O/c25-21(18-8-10-20(11-9-18)22-12-4-5-13-22)24-16-14-23(15-17-24)19-6-2-1-3-7-19/h1-13H,14-17H2
    • InChI Key: NOKGFCFIINRVRT-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(=CC=1)N1C=CC=C1)N1CCN(C2C=CC=CC=2)CC1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 426
  • XLogP3: 3.4
  • Topological Polar Surface Area: 28.5

(4-PHENYLPIPERAZINO)[4-(1H-PYRROL-1-YL)PHENYL]METHANONE Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
2T-1147-1MG
(4-phenylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone
439097-45-7 >90%
1mg
£28.00 2025-02-08
Key Organics Ltd
2T-1147-5MG
(4-phenylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone
439097-45-7 >90%
5mg
£35.00 2025-02-08
Key Organics Ltd
2T-1147-10MG
(4-phenylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone
439097-45-7 >90%
10mg
£48.00 2025-02-08
Key Organics Ltd
2T-1147-50MG
(4-phenylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone
439097-45-7 >90%
50mg
£77.00 2025-02-08
Key Organics Ltd
2T-1147-100MG
(4-phenylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone
439097-45-7 >90%
100mg
£110.00 2025-02-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1402915-1g
(4-(1H-pyrrol-1-yl)phenyl)(4-phenylpiperazin-1-yl)methanone
439097-45-7 90%
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¥3361 2023-04-03
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00910611-1g
1-Phenyl-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine
439097-45-7 90%
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¥2401.0 2024-04-18

Additional information on (4-PHENYLPIPERAZINO)[4-(1H-PYRROL-1-YL)PHENYL]METHANONE

Chemical Profile of (4-PHENYLPIPERAZINO)[4-(1H-PYRROL-1-YL)PHENYL]METHANONE (CAS No. 439097-45-7)

(4-PHENYLPIPERAZINO)[4-(1H-PYRROL-1-YL)PHENYL]METHANONE is a sophisticated organic compound with a molecular structure that combines aromatic and heterocyclic moieties, making it a subject of significant interest in the field of medicinal chemistry. This compound, identified by its CAS number 439097-45-7, has garnered attention due to its potential applications in the development of novel therapeutic agents. The unique combination of a phenylpiperazine moiety and a pyrrole ring embedded within its framework suggests a rich chemical diversity that could be exploited for pharmacological purposes.

The structural composition of (4-PHENYLPIPERAZINO)[4-(1H-PYRROL-1-YL)PHENYL]METHANONE consists of multiple functional groups that contribute to its reactivity and biological activity. The phenylpiperazine core is a well-known pharmacophore found in various psychoactive drugs, while the pyrrole ring introduces additional complexity and potential for interaction with biological targets. This dual functionality makes the compound a promising candidate for further investigation in drug discovery.

In recent years, there has been growing interest in the development of molecules that combine multiple pharmacophoric elements to enhance therapeutic efficacy and reduce side effects. The presence of both phenylpiperazine and pyrrole moieties in (4-PHENYLPIPERAZINO)[4-(1H-PYRROL-1-YL)PHENYL]METHANONE aligns with this trend, as such compounds often exhibit enhanced binding affinity and selectivity towards biological receptors. This characteristic is particularly relevant in the context of central nervous system (CNS) disorders, where precise targeting is crucial.

One of the most compelling aspects of this compound is its potential to interact with various neurotransmitter systems. The phenylpiperazine moiety is known to interact with serotonin receptors, which are implicated in conditions such as depression and anxiety. Meanwhile, the pyrrole ring can engage with other receptor systems, including those involving dopamine and norepinephrine. This dual interaction capability suggests that (4-PHENYLPIPERAZINO)[4-(1H-PYRROL-1-YL)PHENYL]METHANONE could be developed into a multifaceted therapeutic agent capable of addressing multiple symptoms simultaneously.

The synthesis of (4-PHENYLPIPERAZINO)[4-(1H-PYRROL-1-YL)PHENYL]METHANONE presents unique challenges due to its complex structure. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules with high precision. Modern techniques such as palladium-catalyzed cross-coupling reactions have been instrumental in forming the carbon-carbon bonds required for this compound's framework. Additionally, computational chemistry has played a pivotal role in optimizing synthetic routes and predicting the compound's properties before experimental validation.

Evaluation of the pharmacological properties of (4-PHENYLPIPERAZINO)[4-(1H-PYRROL-1-YL)PHENYL]METHANONE has revealed several promising characteristics. Initial in vitro studies have demonstrated its ability to modulate neurotransmitter receptor activity, suggesting potential therapeutic benefits for CNS disorders. Furthermore, preliminary toxicity assessments indicate that the compound exhibits moderate solubility and bioavailability, which are critical factors for drug efficacy. These findings have prompted further investigation into its pharmacokinetic profile and potential clinical applications.

The integration of computational modeling and high-throughput screening has accelerated the process of identifying promising drug candidates like (4-PHENYLPIPERAZINO)[4-(1H-PYRROL-1-YL)PHENYL]METHANONE. By leveraging these technologies, researchers can rapidly assess the compound's binding affinity to target receptors and predict its metabolic stability. Such insights are invaluable for guiding subsequent optimization efforts aimed at improving potency and reducing off-target effects.

The development of novel therapeutics often involves a multidisciplinary approach, combining expertise from chemistry, pharmacology, and bioinformatics. The study of (4-PHENYLPIPERAZINO)[4-(1H-PYRROL-1-YL)PHENYL]METHANONE exemplifies this collaborative effort, as it requires integrating knowledge from various scientific domains to fully understand its potential applications. This interdisciplinary approach not only enhances the likelihood of success but also fosters innovation across different fields.

The future prospects for (4-PHENYLPIPERAZINO)[4-(1H-PYRROL-1-YL)PHENYL]METHANONE appear promising, with ongoing research focused on refining its chemical structure to enhance its therapeutic profile. By fine-tuning key functional groups and exploring novel synthetic strategies, scientists aim to develop derivatives with improved efficacy and reduced side effects. Additionally, clinical trials are being planned to evaluate the compound's safety and efficacy in human subjects.

The broader implications of this research extend beyond individual therapeutic applications. The development of innovative molecules like (4-PHENYLPIPERAZINO)[4-(1H-PYRROL-1-YL)PHENYL]METHANONE contributes to the advancement of medicinal chemistry as a whole, providing new tools for addressing complex diseases. As our understanding of biological systems continues to evolve, compounds with multifaceted mechanisms of action will play an increasingly important role in modern medicine.

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